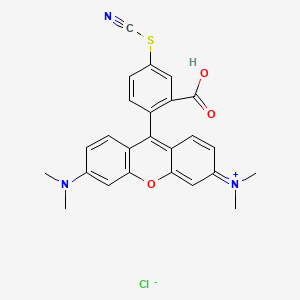
Tetramethylrhodamine thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylrhodamine thiocyanate is an organic chloride salt. It has a role as a fluorochrome. It contains a this compound cation. It derives from a rhodamine 110.
常见问题
Basic Research Questions
Q. What are the recommended laboratory handling and storage protocols for Tetramethylrhodamine thiocyanate to ensure stability?
- Methodological Guidance :
this compound should be stored in a cool, dry environment, protected from strong oxidizers due to incompatibility risks . While specific decomposition temperatures are not reported, stability under recommended storage conditions is confirmed . Use personal protective equipment (PPE) such as gloves and eye protection during handling. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult medical personnel . For disposal, dissolve small quantities in compatible solvents and incinerate in a controlled chemical waste facility to avoid explosive hazards .
Q. How can researchers optimize the conjugation of this compound to amine-containing biomolecules?
- Methodological Guidance :
Conjugation typically involves nucleophilic attack by primary amines (e.g., lysine residues) on the isothiocyanate group. Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to minimize hydrolysis. Maintain a pH of 8.5–9.5 with carbonate/bicarbonate buffers to enhance reaction efficiency. Purify conjugates via size-exclusion chromatography to remove unreacted dye. Monitor reaction progress using thin-layer chromatography (TLC) or mass spectrometry, as demonstrated in analogous thiocyanate coupling reactions .
Advanced Research Questions
Q. How can discrepancies in fluorescence intensity data for this compound be resolved under varying experimental conditions?
- Methodological Guidance :
Fluorescence variability may arise from pH-dependent quantum yields or aggregation. Calibrate instrumentation using standard curves at pH 7–9, where emission maxima are stable (~571 nm) . For intracellular studies, account for environmental quenching by comparing in vitro and in situ measurements. Use confocal microscopy with controlled excitation wavelengths (e.g., 550 nm) to minimize photobleaching . Normalize data against internal controls (e.g., TRITC-dextran) to isolate compound-specific effects .
Q. What advanced spectroscopic techniques are suitable for characterizing the binding modes of this compound in coordination complexes?
- Methodological Guidance :
Fourier-transform infrared (FT-IR) spectroscopy can differentiate thiocyanate bonding modes (M-NCS vs. M-SCN) by analyzing C-N and C-S stretching frequencies (2050–2100 cm⁻¹ and 700–750 cm⁻¹, respectively) . For dynamic systems, employ stopped-flow techniques coupled with global data analysis (e.g., ReactLab Equilibria) to resolve kinetic instability and calculate equilibrium constants. This approach has been validated for iron(III)-thiocyanate complexes and can be adapted for rhodamine derivatives .
Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound in long-term studies?
- Methodological Guidance :
Conduct preliminary acute toxicity assays using in vitro models (e.g., HEK293 cells) to establish IC₅₀ values. For environmental risk assessment, apply the "read-across" principle using data from structurally similar fluorophores (e.g., TAMRA amine). Monitor biodegradation via OECD 301B guidelines, and assess bioaccumulation potential using octanol-water partition coefficients (log P) estimated via HPLC retention time correlations .
Q. What strategies can mitigate photodegradation artifacts in time-lapse imaging studies using this compound?
- Methodological Guidance :
Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species (ROS) generation. Limit excitation light intensity and exposure time through programmable shutters. Validate photostability via control experiments with inert fluorescent markers. For quantitative analysis, apply correction algorithms for photobleaching rates, as described for TMRE (tetramethylrhodamine ethyl ester) in mitochondrial studies .
属性
CAS 编号 |
4158-89-8 |
|---|---|
分子式 |
C25H22ClN3O3S |
分子量 |
480 g/mol |
IUPAC 名称 |
[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30;/h5-13H,1-4H3;1H |
InChI 键 |
JGVWCANSWKRBCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
Key on ui other cas no. |
4158-89-8 |
同义词 |
Methanaminium, N-(9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methyl-, chloride rhodamine tetramethylisothiocyanate tetramethylrhodamine isothiocyanate TRITC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















